1-(3-Fluoroquinolin-5-yl)ethanone

Catalog No.
S3337716
CAS No.
2007925-06-4
M.F
C11H8FNO
M. Wt
189.19
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Fluoroquinolin-5-yl)ethanone

CAS Number

2007925-06-4

Product Name

1-(3-Fluoroquinolin-5-yl)ethanone

IUPAC Name

1-(3-fluoroquinolin-5-yl)ethanone

Molecular Formula

C11H8FNO

Molecular Weight

189.19

InChI

InChI=1S/C11H8FNO/c1-7(14)9-3-2-4-11-10(9)5-8(12)6-13-11/h2-6H,1H3

InChI Key

MVFONEVKANNPSU-UHFFFAOYSA-N

SMILES

CC(=O)C1=C2C=C(C=NC2=CC=C1)F

Canonical SMILES

CC(=O)C1=C2C=C(C=NC2=CC=C1)F

1-(3-Fluoroquinolin-5-yl)ethanone has the molecular formula C11H8FNO and features a quinoline ring substituted with a fluorine atom at the 3-position and an ethanone group at the 1-position. This structure contributes to its unique properties, making it a subject of interest in various fields of research, particularly in the development of pharmaceutical agents .

As there is limited research available on 1-(3-Fluoroquinolin-5-yl)ethanone, its mechanism of action is unknown. However, the presence of a quinoline ring suggests a potential for biological activity. Quinolones can exhibit various mechanisms depending on the specific structure, but some common mechanisms include inhibition of bacterial DNA gyrase and topoisomerase enzymes, essential for bacterial DNA replication [].

Typical of quinoline derivatives. These include:

  • Nucleophilic Substitution: The presence of the fluorine atom makes it susceptible to nucleophilic attack, allowing for further functionalization.
  • Reduction Reactions: The ketone group can be reduced to alcohols or other functional groups under appropriate conditions.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form more complex structures.

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, which are critical targets in antibiotic development .

1-(3-Fluoroquinolin-5-yl)ethanone exhibits significant biological activity, primarily as an antibacterial and antifungal agent. Its mechanism involves interference with bacterial DNA processes, making it effective against a range of pathogens. Research indicates that quinoline derivatives can also exhibit anticancer properties by inducing apoptosis in cancer cells .

Several synthesis methods have been explored for producing 1-(3-Fluoroquinolin-5-yl)ethanone:

  • One-Pot Synthesis: A method involving the reaction of activated acetylenes with suitable precursors under mild conditions has been developed. This approach allows for the efficient formation of quinoline derivatives with various substituents .
  • Functional Group Modification: Starting from commercially available quinoline derivatives, the introduction of the fluorine atom and subsequent acetylation can yield the desired compound.

These methods highlight the versatility and efficiency in synthesizing this compound for research and development purposes.

The applications of 1-(3-Fluoroquinolin-5-yl)ethanone are diverse:

  • Pharmaceutical Development: It serves as a scaffold for designing new antibacterial and antifungal agents.
  • Research Tool: Utilized in studies investigating DNA interactions and enzyme inhibition.
  • Chemical Probes: Employed in biological assays to explore cellular mechanisms.

Interaction studies have shown that 1-(3-Fluoroquinolin-5-yl)ethanone interacts with various biological targets. Its ability to inhibit DNA gyrase and topoisomerase is particularly noteworthy, as these interactions are critical for its antibacterial properties. Additionally, studies indicate potential interactions with protein kinases, suggesting further avenues for therapeutic exploration .

Several compounds share structural similarities with 1-(3-Fluoroquinolin-5-yl)ethanone. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1-(7-Bromoquinolin-3-yl)ethanoneBromine substitution at position 7Enhanced antibacterial activity against specific strains
1-(2-Chloroquinolin-4-yl)ethanoneChlorine substitution at position 2Potentially different selectivity against pathogens
1-(6-Fluoroquinolin-4-yl)ethanoneFluorine substitution at position 6Variance in solubility and bioavailability

The uniqueness of 1-(3-Fluoroquinolin-5-yl)ethanone lies in its specific fluorination pattern and the resulting biological activities that may differ from those of its analogs.

XLogP3

2

Dates

Modify: 2023-08-19

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